An In-depth Technical Guide to 3-chloro-2-fluoro-N-propylbenzenesulfonamide: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 3-chloro-2-fluoro-N-propylbenzenesulfonamide: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-chloro-2-fluoro-N-propylbenzenesulfonamide, a halogenated aromatic sulfonamide. Due to the limited availability of direct experimental data for this specific compound, this document establishes a robust scientific foundation by presenting detailed information on its parent analogue, 3-chloro-2-fluorobenzenesulfonamide, and its key synthetic precursor, 3-chloro-2-fluorobenzenesulfonyl chloride. A detailed, field-proven protocol for the synthesis of the title compound via N-alkylation is provided, accompanied by a discussion of the expected physicochemical properties and spectral characteristics. The guide further explores the potential applications of this class of compounds in drug discovery and medicinal chemistry, grounded in the known biological activities of structurally related benzenesulfonamides. This document is intended to serve as a practical and authoritative resource for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction: The Benzenesulfonamide Scaffold in Modern Chemistry
The benzenesulfonamide moiety is a cornerstone pharmacophore in contemporary medicinal chemistry. Characterized by a benzene ring linked to a sulfonamide group (-SO₂NH₂), this structural motif is the foundation for a multitude of therapeutic agents. The chemical versatility of the sulfonamide group, particularly its capacity to act as a potent zinc-binding group, has facilitated the development of drugs that target a diverse array of enzymes and receptors. This has led to the discovery of benzenesulfonamide derivatives with a wide range of applications, including as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[1] The strategic placement of substituents on the aromatic ring, such as the chloro and fluoro groups in the title compound, allows for the fine-tuning of its steric and electronic properties, which can significantly influence its biological activity and pharmacokinetic profile.
This guide focuses on the N-propyl derivative of 3-chloro-2-fluorobenzenesulfonamide, a compound with potential for further investigation in drug discovery programs. While specific data for this molecule is scarce, a thorough understanding of its parent compounds and established synthetic routes provides a solid framework for its synthesis and characterization.
Physicochemical Properties: A Comparative Analysis
Key Synthetic Precursor: 3-chloro-2-fluorobenzenesulfonyl chloride
The synthesis of the target sulfonamide begins with the corresponding sulfonyl chloride. Its properties are crucial for designing the initial synthetic steps.
| Property | Value | Reference |
| CAS Number | 351003-48-0 | [2][3] |
| Molecular Formula | C₆H₃Cl₂FO₂S | [2][3] |
| Molecular Weight | 229.06 g/mol | [2][3] |
| Appearance | Colorless to light orange/yellow clear liquid | [2] |
| Boiling Point | 287 °C | [2] |
| Density | 1.584 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.5540 | [2][3] |
| Flash Point | >110 °C (>230 °F) | [2] |
| Solubility | Hydrolyzes in water | [2] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. Moisture sensitive. | [2] |
Parent Compound: 3-chloro-2-fluorobenzenesulfonamide
This is the direct precursor to the N-alkylation step and provides a baseline for the physicochemical properties of the final compound.
| Property | Value | Reference |
| CAS Number | 351003-58-2 | [4] |
| Molecular Formula | C₆H₅ClFNO₂S | [4] |
| Molecular Weight | 209.63 g/mol | [4] |
| Monoisotopic Mass | 208.97136 Da (Predicted) | [5] |
| XlogP (Predicted) | 1.2 | [5] |
Predicted Properties of 3-chloro-2-fluoro-N-propylbenzenesulfonamide
The addition of an N-propyl group to 3-chloro-2-fluorobenzenesulfonamide is expected to alter its physicochemical properties in a predictable manner:
-
Increased Molecular Weight: The molecular weight will increase by the mass of a propyl group minus a hydrogen atom (C₃H₇ - H = 43.08 g/mol ), resulting in an approximate molecular weight of 252.71 g/mol .
-
Increased Lipophilicity: The addition of the alkyl chain will increase the compound's lipophilicity, leading to a higher LogP value. This will likely decrease its aqueous solubility and increase its solubility in organic solvents.
-
Altered Melting and Boiling Points: The introduction of the propyl group will affect the intermolecular forces. While the increased molecular weight would suggest higher melting and boiling points, the disruption of potential hydrogen bonding between the sulfonamide N-H groups might counteract this effect to some extent.
-
Hydrogen Bonding: The N-H hydrogen of the parent sulfonamide is replaced by the N-propyl group, meaning the final compound can act as a hydrogen bond acceptor (via the sulfonyl oxygens and the nitrogen lone pair) but not a hydrogen bond donor from the sulfonamide nitrogen.
Proposed Synthesis and Experimental Protocols
The most direct and reliable method for the synthesis of 3-chloro-2-fluoro-N-propylbenzenesulfonamide is the N-alkylation of 3-chloro-2-fluorobenzenesulfonamide. This, in turn, is synthesized from 3-chloro-2-fluorobenzenesulfonyl chloride.
Synthetic Pathway
Caption: Proposed two-step synthesis of 3-chloro-2-fluoro-N-propylbenzenesulfonamide.
Step 1: Synthesis of 3-chloro-2-fluorobenzenesulfonamide
This procedure involves the reaction of the sulfonyl chloride with an ammonia source.
Materials:
-
3-chloro-2-fluorobenzenesulfonyl chloride
-
Ammonium hydroxide (28-30% solution)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-2-fluorobenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent like DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution (e.g., 5-10 eq) dropwise via a dropping funnel, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
If necessary, add more DCM to dissolve all the organic material.
-
Wash the organic layer sequentially with deionized water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-chloro-2-fluorobenzenesulfonamide.
-
The product can be further purified by recrystallization if necessary.
Step 2: N-Alkylation to Yield 3-chloro-2-fluoro-N-propylbenzenesulfonamide
This is a standard nucleophilic substitution reaction.
Materials:
-
3-chloro-2-fluorobenzenesulfonamide (from Step 1)
-
1-bromopropane (or 1-iodopropane for higher reactivity)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as the base
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) as the solvent
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle.
Protocol:
-
To a round-bottom flask, add 3-chloro-2-fluorobenzenesulfonamide (1.0 eq), potassium carbonate (1.5-2.0 eq), and the solvent (DMF or ACN).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add 1-bromopropane (1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a larger volume of deionized water and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure 3-chloro-2-fluoro-N-propylbenzenesulfonamide.
Characterization of 3-chloro-2-fluoro-N-propylbenzenesulfonamide
While experimental spectra are not available, the following section outlines the expected spectroscopic characteristics based on the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Expect complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the substituted benzene ring. The coupling patterns will be influenced by both the chloro and fluoro substituents.
-
Propyl Group Protons:
-
A triplet corresponding to the -CH₂- group attached to the nitrogen (approx. 2.8-3.2 ppm).
-
A sextet for the internal -CH₂- group (approx. 1.4-1.8 ppm).
-
A triplet for the terminal -CH₃ group (approx. 0.8-1.0 ppm).
-
-
-
¹³C NMR:
-
Aromatic Carbons: Expect six distinct signals in the aromatic region (approx. 115-140 ppm). The carbon atoms attached to fluorine and chlorine will show characteristic splitting patterns due to C-F coupling and will be significantly influenced by the electronegativity of the halogens.
-
Propyl Group Carbons:
-
A signal for the -CH₂- group attached to the nitrogen (approx. 45-50 ppm).
-
A signal for the internal -CH₂- group (approx. 20-25 ppm).
-
A signal for the terminal -CH₃ group (approx. 10-15 ppm).
-
-
Infrared (IR) Spectroscopy
-
S=O Stretching: Two strong absorption bands characteristic of the sulfonyl group, typically in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).
-
C-H Stretching: Aliphatic C-H stretching bands just below 3000 cm⁻¹ and aromatic C-H stretching bands just above 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring C=C stretching absorptions in the 1450-1600 cm⁻¹ region.
-
C-F and C-Cl Stretching: These will appear in the fingerprint region, typically below 1200 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments, resulting in M⁺ and M+2 peaks.
Potential Applications in Drug Discovery and Development
The benzenesulfonamide scaffold is prevalent in a wide range of biologically active molecules. The specific combination of substituents in 3-chloro-2-fluoro-N-propylbenzenesulfonamide suggests several potential areas for investigation.
Caption: Potential therapeutic areas for 3-chloro-2-fluoro-N-propylbenzenesulfonamide.
-
Enzyme Inhibition: As mentioned, the sulfonamide group is a well-known zinc-binding motif, making it a privileged structure for designing inhibitors of metalloenzymes such as carbonic anhydrases.[1] Different isoforms of carbonic anhydrase are implicated in various diseases, including cancer and glaucoma.
-
Antimicrobial Activity: Historically, sulfonamides were among the first classes of synthetic antibacterial agents. Novel sulfonamide derivatives continue to be explored for their potential to combat microbial resistance.[6][7]
-
Anticancer Properties: Substituted benzenesulfonamides have been investigated for their anticancer activity through various mechanisms, including the inhibition of tumor-associated carbonic anhydrase isoforms.[1]
-
Anti-inflammatory Effects: Some benzenesulfonamide derivatives have shown promising anti-inflammatory properties, potentially through the inhibition of enzymes involved in inflammatory pathways.[7]
The presence of the chloro and fluoro substituents can enhance membrane permeability and metabolic stability, which are desirable properties in drug candidates. The N-propyl group can modulate the compound's lipophilicity and steric interactions with target proteins.
Safety and Handling
Detailed toxicological data for 3-chloro-2-fluoro-N-propylbenzenesulfonamide is not available. However, based on its structure and the properties of its precursors, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Precursor Hazards: The starting material, 3-chloro-2-fluorobenzenesulfonyl chloride, is corrosive and causes severe skin burns and eye damage.[3] It is also moisture-sensitive.[2] Handle with extreme care.
-
Toxicity: The toxicological properties of the final product have not been fully investigated. It should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.
Conclusion
While 3-chloro-2-fluoro-N-propylbenzenesulfonamide is not a widely studied compound, this technical guide provides a comprehensive framework for its synthesis, characterization, and potential applications. By leveraging data from its parent analogue and key precursor, a clear path for its laboratory preparation has been outlined. The rich history of the benzenesulfonamide scaffold in medicinal chemistry suggests that this compound and its derivatives may hold promise in various therapeutic areas. This guide serves as a foundational resource to stimulate further research and development into this interesting class of molecules.
References
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Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry. [Link]
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3-CHLORO-2-FLUOROBENZENESULFONAMIDE | 351003-58-2. INDOFINE Chemical Company. [Link]
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Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). National Center for Biotechnology Information. [Link]
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3-chloro-2-fluorobenzenesulfonamide (C6H5ClFNO2S). PubChemLite. [Link]
- Method for preparing N-alkyl-p-toluenesulfonamide.
- Method of synthesis of N-alkyl p-toluene sulfonamide.
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p-TOLYLSULFONYLMETHYLNITROSAMIDE. Organic Syntheses. [Link]
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Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
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